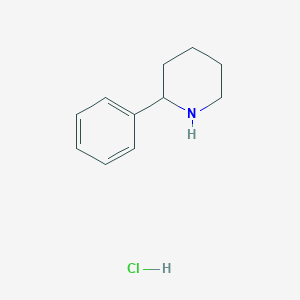

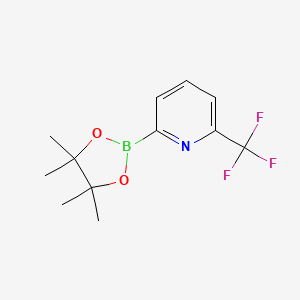

3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, also known as 3-DCPE-HCl, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is highly soluble in water and is typically used as a reagent for chemical reactions. 3-DCPE-HCl has been studied for its potential use in various fields such as medicinal chemistry, drug discovery, and biochemistry.

Aplicaciones Científicas De Investigación

Structural Analysis

- 4-Piperidinecarboxylic acid hydrochloride, a compound structurally related to 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, has been characterized through crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This analysis provides insights into the crystal structure and molecular conformation of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis Processes

- Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, another compound related to 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, indicates the use of piperidine-4-carboxylic acid in its preparation. This highlights the versatile synthesis routes available for piperidine derivatives (Zheng Rui, 2010).

Pharmacological Properties

- Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor. Although not the same, its structural similarity to 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride can offer insights into potential pharmacological applications (Germann, Ma, Han, & Tikhomirova, 2013).

Chemical Properties and Reactions

- Piperidine derivatives such as 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters can undergo Claisen rearrangement, presenting a general route to optically pure piperidines with substituents alpha to nitrogen. This process illustrates the chemical versatility and reactivity of the piperidine ring, which is a core part of 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride (Acharya & Clive, 2010).

Molecular Structure and Conformation

- The analysis of various piperidine and tropane derivatives reveals insights into their molecular structures and conformations. These studies aid in understanding the behavior of similar compounds, such as 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, under different conditions (Burgos et al., 1993), (Burgos et al., 1992).

Bioactive Conformation

- Understanding the bioactive conformation of piperidine derivatives, as shown in studies of mu-opioid receptor antagonists, is crucial in deciphering the potential biological and pharmacological activities of related compounds like 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride (Le Bourdonnec et al., 2006).

Propiedades

IUPAC Name |

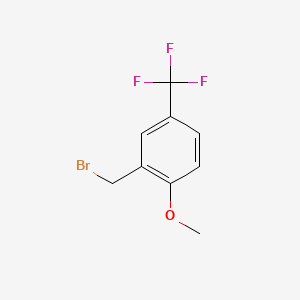

ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO2.ClH/c1-2-20-14(19)15(6-3-7-18-10-15)9-11-4-5-12(16)13(17)8-11;/h4-5,8,18H,2-3,6-7,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNYVJDNVFKGDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)CC2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592094 |

Source

|

| Record name | Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride | |

CAS RN |

1171731-18-2 |

Source

|

| Record name | Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)